molecular formula C33H34Cl2N4O8S2 B11109279 2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide

2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide

Cat. No.: B11109279
M. Wt: 749.7 g/mol
InChI Key: KKBLHMCMZJLIKU-UHFFFAOYSA-N
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Description

2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound is characterized by its unique structure, which includes multiple functional groups such as chloro, methoxy, phenylsulfonyl, and anilino groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide involves several steps:

    Starting Materials: The synthesis begins with the preparation of 5-chloro-2-methoxyaniline and phenylsulfonyl chloride.

    Formation of Intermediate: The reaction between 5-chloro-2-methoxyaniline and phenylsulfonyl chloride in the presence of a base such as triethylamine forms an intermediate compound.

    Acetylation: The intermediate compound undergoes acetylation with acetic anhydride to form the acetylated product.

    Coupling Reaction: The acetylated product is then coupled with 3-aminopropylamine to form the final compound.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and anilino groups.

    Reduction: Reduction reactions can target the phenylsulfonyl group, converting it to a phenylsulfide.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of phenylsulfide derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a lead compound for developing new drugs targeting specific enzymes or receptors.

    Pharmaceuticals: Investigation of its pharmacokinetic and pharmacodynamic properties for therapeutic applications.

    Materials Science: Exploration of its properties for use in advanced materials such as polymers or coatings.

    Biology: Study of its interactions with biological macromolecules such as proteins and nucleic acids.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets. The phenylsulfonyl and anilino groups are likely to interact with enzyme active sites or receptor binding pockets, modulating their activity. The chloro and methoxy groups may enhance binding affinity and specificity through hydrophobic and electronic interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-(acetylamino)propyl]acetamide
  • **2-[5-Chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-(methylamino)propyl]acetamide

Uniqueness

The unique combination of functional groups in 2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]-N-[3-({2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetyl}amino)propyl]acetamide provides distinct chemical reactivity and biological activity compared to similar compounds. Its dual anilino and phenylsulfonyl groups offer versatile interactions with various molecular targets, making it a valuable compound for diverse applications.

Properties

Molecular Formula

C33H34Cl2N4O8S2

Molecular Weight

749.7 g/mol

IUPAC Name

2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]-N-[3-[[2-[N-(benzenesulfonyl)-5-chloro-2-methoxyanilino]acetyl]amino]propyl]acetamide

InChI

InChI=1S/C33H34Cl2N4O8S2/c1-46-30-16-14-24(34)20-28(30)38(48(42,43)26-10-5-3-6-11-26)22-32(40)36-18-9-19-37-33(41)23-39(29-21-25(35)15-17-31(29)47-2)49(44,45)27-12-7-4-8-13-27/h3-8,10-17,20-21H,9,18-19,22-23H2,1-2H3,(H,36,40)(H,37,41)

InChI Key

KKBLHMCMZJLIKU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)Cl)N(CC(=O)NCCCNC(=O)CN(C2=C(C=CC(=C2)Cl)OC)S(=O)(=O)C3=CC=CC=C3)S(=O)(=O)C4=CC=CC=C4

Origin of Product

United States

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